Zucapsaicin

Beschreibung

Zucapsaicin as a Synthetic Analog in Vanilloid Research

This compound, also known by its chemical names (Z)-Capsaicin or cis-Capsaicin, is a synthetic analog of the naturally occurring compound capsaicin (B1668287). lookchem.comdrugbank.comwikipedia.org Capsaicin is the primary pungent ingredient found in chili peppers and is well-established for its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel. patsnap.comresearchgate.netnih.gov TRPV1, also known as the vanilloid receptor 1 or capsaicin receptor 1, is a non-selective cation channel predominantly expressed on primary afferent neurons, particularly C-fibers and some Aδ fibers, which are involved in transmitting pain signals. drugbank.comwikipedia.orgpatsnap.com

As the cis-isomer of capsaicin, this compound acts as a potent agonist for the TRPV1 receptor. lookchem.comwikipedia.orgmedchemexpress.com This interaction is central to its role in nociceptive research. By binding to and activating TRPV1, this compound triggers an influx of calcium ions into the sensory nerve cells. drugbank.compatsnap.com This initial activation can lead to a sensation of burning, similar to that produced by capsaicin. drugbank.comwikipedia.orgpatsnap.com However, sustained or repeated activation by this compound leads to a crucial phenomenon known as desensitization or defunctionalization of the TRPV1 receptor. drugbank.comwikipedia.orgpatsnap.com This desensitization reduces the responsiveness of the sensory nerve endings to subsequent painful stimuli, thereby diminishing the transmission of pain signals. drugbank.compatsnap.com

Furthermore, this compound's mechanism involves the depletion of neuropeptides such as substance P (SP) and calcitonin gene-related peptide (CGRP) from peripheral nerve endings. drugbank.comwikipedia.orgpatsnap.com These neuropeptides play significant roles in pain transmission and neurogenic inflammation. drugbank.comwikipedia.orgpatsnap.com By reducing their levels, this compound contributes to its antinociceptive effect. drugbank.comwikipedia.org Studies suggest that this compound may also influence neuronal calcium channels and interfere with the function of certain sodium channels involved in nerve impulse propagation, further decreasing neuronal sensitivity. wikipedia.orgpatsnap.commedchemexpress.com

Historical Context of this compound Development and Initial Therapeutic Explorations

The development of this compound stems from extensive research into the therapeutic potential of capsaicin for pain relief. Capsaicin's analgesic properties have been recognized for decades, primarily through its interaction with TRPV1. researchgate.netnih.gov However, the initial burning sensation and potential for irritation associated with capsaicin limited its widespread use and prompted the search for synthetic analogs with improved properties. researchgate.netnih.govhres.ca

This compound was developed as a synthetic cis-isomer of capsaicin with the aim of retaining the beneficial analgesic effects mediated by TRPV1 activation and subsequent desensitization, while potentially offering a better tolerability profile compared to its trans-isomer counterpart. researchgate.netnih.gov

Initial therapeutic explorations for this compound focused on conditions characterized by chronic nerve pain. These included investigations into its efficacy for managing pain associated with herpes simplex infections, cluster headaches, migraine, and particularly osteoarthritis of the knee. drugbank.comwikipedia.org Early research aimed to establish whether this compound could provide significant pain relief by targeting the TRPV1 receptors on nociceptive neurons innervating affected areas. drugbank.comhres.cahres.ca

Clinical trials were conducted to evaluate the efficacy of this compound in these conditions. For instance, studies investigated the use of topical this compound cream for osteoarthritis of the knee. mdpi.comresearchgate.net These early explorations laid the groundwork for understanding this compound's potential as a topical analgesic and its specific interactions within the nociceptive system.

Data from some early studies on this compound in osteoarthritis of the knee showed promising results in terms of pain reduction and improvement in function. For example, a study using 0.075% this compound cream demonstrated statistically significant improvements in pain and function as measured by the Western Ontario and McMaster Universities Arthritis Index (WOMAC). mdpi.comresearchgate.net These findings suggested that this compound's mechanism of desensitizing nociceptors could be therapeutically beneficial for chronic joint pain. hres.camdpi.com

| Study/Condition | This compound Concentration/Formulation | Key Outcome Measured (e.g., Pain Score Change) | Finding (Illustrative) |

| Osteoarthritis of the Knee | 0.075% Cream | WOMAC Pain Score | Statistically significant improvement vs. placebo. mdpi.comresearchgate.net |

| Osteoarthritis of the Knee | 0.075% Cream | WOMAC Physical Function Score | Statistically significant improvement vs. placebo. researchgate.net |

| Episodic Cluster Headache | Nasal Spray (Concentration not specified) | Efficacy in prophylaxis | Showed potent efficacy. researchgate.netnih.gov |

| Neuropathic Pain (General) | Investigated | Pain Relief | Showed therapeutic efficacy. researchgate.netnih.gov |

Current Research Landscape and Unaddressed Questions in this compound Studies

The current research landscape for this compound continues to build upon its established interaction with the TRPV1 channel and its potential for desensitizing nociceptive pathways. While its role as a synthetic analog of capsaicin and its initial therapeutic explorations in conditions like osteoarthritis are documented, several areas remain active subjects of investigation or present unaddressed questions.

One key area of ongoing research involves further elucidating the precise molecular mechanisms underlying this compound-induced desensitization of TRPV1. While calcium influx and subsequent dephosphorylation or phosphorylation events are implicated, the full cascade of intracellular events and the long-term effects on neuronal function are still being explored. drugbank.comwikipedia.orgpatsnap.com Understanding these mechanisms in detail could potentially lead to optimizing this compound's therapeutic application or developing even more targeted compounds.

Another important aspect is the investigation of this compound's potential efficacy in a wider range of pain conditions beyond those initially explored. While studies have looked at osteoarthritis, neuropathic pain, and certain headache types, its utility in other forms of chronic pain, including inflammatory pain or pain associated with specific disease states, continues to be a subject of research interest. researchgate.netnih.gov

Furthermore, research may focus on optimizing the delivery and formulation of this compound to enhance its efficacy and potentially improve its tolerability profile further. Although it is considered better tolerated than capsaicin, local application site reactions can still occur, and research into novel delivery systems could help mitigate these. researchgate.nethres.ca

Unaddressed questions in this compound studies include a more comprehensive understanding of potential long-term effects of repeated TRPV1 desensitization on neuronal health and function, although current evidence suggests minimal systemic absorption with topical application. hres.cahres.ca The full spectrum of this compound's interactions with other ion channels or signaling pathways beyond TRPV1 also warrants further investigation to fully characterize its pharmacological profile. wikipedia.orgpatsnap.commedchemexpress.com

Research also continues into identifying specific patient populations who might benefit most from this compound therapy based on the underlying mechanisms of their pain. This involves exploring biomarkers or clinical characteristics that predict a favorable response to TRPV1 modulation.

Structure

2D Structure

3D Structure

Eigenschaften

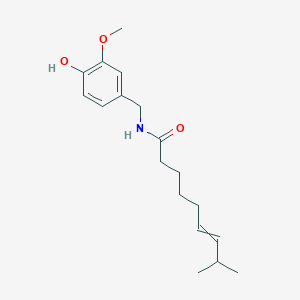

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUWZUDDOIDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859357 | |

| Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7553-53-9 | |

| Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Foundations of Zucapsaicin Action in Pain Modulation

Interaction with Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

Desensitization of TRPV1: Mechanisms and Reversibility

Upregulation of Endogenous Analgesic Peptides

Desensitization induced by capsaicinoids, including zucapsaicin, is suggested to involve the downregulation of proalgesic substances and the upregulation of analgesic peptides. nih.govdrugbank.comwikipedia.org This shift in the balance of neurochemicals contributes to the long-lasting refractory state observed after TRPV1 activation. wikipedia.org While the precise mechanisms of upregulation of specific endogenous analgesic peptides by this compound are not fully elucidated, this process is implicated in the broader phenomenon of capsaicinoid-induced desensitization and pain relief. nih.govwikipedia.org

Impact on Axonal Microtubules

Short-term desensitization following capsaicin (B1668287) application is thought to be related to its ability to block the intra-axonal transport of neurotrophic factors and neuropeptides such as nerve growth factor (NGF), Substance P, and somatostatin. wikipedia.orgnih.gov This disruption of axonal transport, potentially involving effects on axonal microtubules, can impair the replenishment of neurotransmitters at nerve terminals and contribute to the observed desensitization and reduced neuronal function. wikipedia.orgnih.gov

Defunctionalization of Sensory Nerve Endings

A key outcome of this compound's interaction with TRPV1 is the defunctionalization of sensory nerve endings. patsnap.comtaylorandfrancis.comnih.govmdpi.com This phenomenon involves the loss of the ability of these nerves to effectively transmit pain signals. patsnap.com Defunctionalization is a consequence of the over-stimulation and subsequent desensitization of TRPV1 receptors, leading to a sustained reduction in the responsiveness of sensory neurons to various stimuli. patsnap.comtaylorandfrancis.comd-nb.info This process can involve reversible degeneration of sensory nerves and depletion of neuropeptides, contributing to prolonged analgesia. taylorandfrancis.comnih.gov

Modulation of Peptidergic Afferent Neurons

This compound influences peptidergic afferent neurons through a desensitization mechanism. nih.govdrugbank.comwikipedia.orghres.cahpfb-dgpsa.ca This modulation leads to decreased levels of key neuropeptides involved in pain transmission, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), in dorsal root ganglia and the sciatic nerve. nih.govdrugbank.comwikipedia.orghres.cahpfb-dgpsa.ca

Effects on Substance P (SP) Levels in Dorsal Root Ganglia and Sciatic Nerve

Research findings indicate that this compound decreases levels of Substance P in dorsal root ganglia and the sciatic nerve. nih.govdrugbank.comwikipedia.orghres.cahpfb-dgpsa.ca Substance P is a neuropeptide heavily involved in the transmission of pain and inflammatory signals, released from sensory nerve endings during painful stimuli. patsnap.comnih.gov The depletion of Substance P from these nerve endings diminishes the transmission of pain signals. patsnap.com

Effects on Calcitonin Gene-Related Peptide (CGRP) Levels in Dorsal Root Ganglia and Sciatic Nerve

Similar to its effects on Substance P, this compound is reported to decrease levels of Calcitonin Gene-Related Peptide (CGRP) in dorsal root ganglia and the sciatic nerve. nih.govdrugbank.comwikipedia.orghres.cahpfb-dgpsa.ca CGRP is another neuropeptide released upon activation of TRPV1, contributing to neurogenic inflammation and pain signaling. nih.govdrugbank.comwikipedia.org The reduction in CGRP levels further supports the desensitization mechanism by which this compound modulates peptidergic afferent neurons. wikipedia.orghres.cahpfb-dgpsa.ca

While specific quantitative data from comparative studies on the exact magnitude of reduction in SP and CGRP levels by this compound across different models were not consistently available in a format suitable for a detailed comparative table within the search results, the qualitative finding of decreased levels is consistently reported. nih.govdrugbank.comwikipedia.orghres.cahpfb-dgpsa.ca

Influence on Sodium Channels in Nerve Impulse Transmission

Beyond its primary interaction with TRPV1, this compound also impacts other molecular pathways involved in pain sensation, including influencing the function of certain sodium channels. patsnap.com These channels are essential for the initiation and propagation of nerve impulses. patsnap.com By modulating these sodium channels, this compound can further decrease the sensitivity of neurons to painful stimuli. patsnap.com Studies on capsaicin, the trans-isomer of this compound, have shown that it can indirectly suppress voltage-gated Na+ currents in dorsal root ganglion neurons, affecting both tetrodotoxin-sensitive (TTX-s) and tetrodotoxin-resistant (TTX-r) components. nih.govnih.gov This suppression appears to be a result of increased intracellular sodium concentrations mediated through TRPV1 activation. nih.gov While research specifically on this compound's direct modulation of sodium channels is less detailed in the provided results, the known similarities in mechanism to capsaicin suggest a potential influence on nerve impulse transmission via this pathway. patsnap.comresearchgate.net

Comparative Analysis of this compound and Capsaicin Mechanisms

This compound and capsaicin share fundamental similarities in their molecular target and initial mechanism of action, both acting as agonists at the TRPV1 receptor. However, differences in their chemical structure, specifically the cis versus trans isomerism, contribute to distinct profiles in terms of tolerability and efficacy.

Similarities in TRPV1 Agonism

Both this compound and capsaicin function as agonists at the TRPV1 ion channel, a ligand-gated cation channel predominantly expressed on primary afferent sensory neurons, particularly C and Aδ fibers, which are involved in transmitting pain signals wikipedia.orgdrugbank.commdpi.com. TRPV1 is known as a polymodal sensor, responding to various noxious stimuli including high temperatures, low pH, and vanilloid compounds like capsaicin and this compound mdpi.comoup.com.

Upon binding of this compound or capsaicin to intracellular sites on the TRPV1 channel, the channel undergoes a conformational change, leading to its opening wikipedia.orgmdpi.com. This opening allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron drugbank.comoup.com. The resulting influx of positive ions causes depolarization of the neuronal membrane, which can initially lead to the generation of action potentials and the sensation of burning or stinging pain wikipedia.orgdrugbank.compatsnap.com.

A key aspect of the analgesic mechanism shared by both compounds is the subsequent desensitization of the TRPV1 channel. Following initial activation and the influx of calcium, the TRPV1 receptor enters a long-lasting refractory state where its responsiveness to subsequent stimuli is significantly reduced wikipedia.orgspandidos-publications.comwikipedia.org. This desensitization, also referred to as defunctionalization or tachyphylaxis, is thought to be mediated by several intracellular pathways, including calcium-dependent processes, phosphorylation by protein kinases (such as PKC and PKA), dephosphorylation by calcineurin, and potentially the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) wikipedia.orgdrugbank.comwikipedia.org. This persistent desensitization of TRPV1-expressing neurons diminishes their ability to transmit pain signals effectively, leading to an analgesic effect wikipedia.orgpatsnap.com.

Both this compound and capsaicin have been shown to affect peptidergic afferent neurons, leading to a decrease in the levels of pronociceptive neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) in the dorsal root ganglia and sciatic nerve drugbank.com. The release of these neuropeptides is typically triggered by TRPV1 activation and contributes to neurogenic inflammation and pain signaling drugbank.comtandfonline.com. By desensitizing TRPV1 and reducing the release of these mediators, both compounds contribute to pain relief.

Differences in Tolerability and Efficacy Profiles

While sharing the core mechanism of TRPV1 agonism, this compound and capsaicin exhibit differences in their tolerability and efficacy profiles, which are attributed, at least in part, to their isomeric structures. This compound is the cis-isomer, whereas capsaicin is the trans-isomer wikipedia.orgnih.gov.

Research suggests that this compound may offer improved tolerability compared to capsaicin, particularly in terms of the initial burning and stinging sensation commonly associated with capsaicin application researchgate.net. A double-blind study involving healthy volunteers compared the tolerance of 0.075% this compound cream versus 0.075% capsaicin cream. The incidence of burning/stinging sensations was reported as lower with this compound, with statistical significance observed during the first day of treatment hres.ca. Although erythema incidence also appeared lower with this compound, this difference was not statistically significant hres.ca. This suggests that the cis configuration of this compound may lead to a less intense initial activation of TRPV1 or a more rapid onset of desensitization compared to the trans configuration of capsaicin, resulting in better local tolerability.

In terms of efficacy, both compounds have demonstrated analgesic potential in various pain conditions, particularly neuropathic pain and osteoarthritis nih.govresearchgate.netmdpi.com. Studies have evaluated topical formulations of both capsaicin and this compound for conditions like knee osteoarthritis tandfonline.comtandfonline.com. While the mechanism of action is similar, the clinical efficacy can be influenced by factors such as concentration, formulation, and frequency of application. For instance, higher concentrations of capsaicin have been shown to offer increased pain relief and a more rapid onset of action compared to lower concentrations nih.gov.

Comparative Tolerability Data (Example based on search result hres.ca)

| Treatment Group | Incidence of Burning/Stinging (Day 1) | Incidence of Burning/Stinging (Day 2) |

| This compound Cream 0.075% | Lower than Capsaicin | Lower than Capsaicin |

| Capsaicin Cream 0.075% | Higher than this compound | Higher than this compound |

| Statistical Significance (Day 1) | p < 0.05 | Not statistically significant |

Note: This table is illustrative and based on the description of findings in search result hres.ca. Specific numerical data for incidence rates were not provided in the snippet.

Comparative Efficacy Observations (Based on search results tandfonline.comresearchgate.nettandfonline.com)

| Compound | Indication Area | Observed Efficacy | Notes |

| This compound | Osteoarthritis of the knee | Shown therapeutic efficacy; 0.075% cream showed significant improvement in trials. researchgate.net | Approved in Canada for severe pain in knee OA (adjunct). tandfonline.com |

| Capsaicin | Neuropathic pain (e.g., PHN, HIV-DSP), OA | Demonstrated analgesic effect; efficacy can be dose-dependent. mdpi.comnih.gov | High-concentration patch effective for neuropathic pain. mdpi.comnih.gov |

| This compound | Neuropathic pain (under investigation) | Under investigation for relief of severe pain. nih.gov | Expert opinion suggests potential value for treating neuropathic pain. researchgate.net |

Preclinical Research Paradigms and Findings for Zucapsaicin

In Vitro Pharmacological Investigations

In vitro studies are crucial for characterizing the direct interactions of zucapsaicin with biological targets and understanding its biochemical profile. These investigations typically involve ligand binding studies, receptor activity assays, and enzyme inhibition profiling.

Ligand Binding Studies

Ligand binding studies are designed to determine the affinity of a compound for a specific biological target, such as a receptor. This compound is known to be a modulator and agonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), also referred to as the vanilloid or capsaicin (B1668287) receptor 1. wikipedia.orgdrugbank.comnih.gov This receptor is predominantly found on nociceptive sensory neurons and plays a key role in the detection and transduction of painful stimuli, including heat, acidity, and certain chemicals like capsaicin. nih.govnih.govmit.edunih.gov

Computational molecular docking studies have been utilized to analyze the binding interactions of this compound with the TRPV1 receptor. These studies compare the binding efficiency of this compound with other vanilloids like capsaicin and nonivamide (B1679840). One study reported a binding energy of -7.1 for this compound with TRPV1, compared to -6.3 for capsaicin and -6.1 for nonivamide in their specific computational model. clinsurggroup.com The binding pockets for these compounds were found to be similar. clinsurggroup.com Hydrogen bonds play a role in the interaction, with this compound forming a hydrogen bond between the OH group of its amide bond and Threonine 439 (Thr 439) of TRPV1. clinsurggroup.com Capsaicin is understood to activate TRPV1 by binding to a pocket within the channel's transmembrane segments, adopting a "tail-up, head-down" configuration, and interacting with the S4-S5 linker region to stabilize the open state of the channel. clinsurggroup.comelifesciences.org

Receptor Activity Assays (e.g., Calcium Imaging)

Receptor activity assays, such as calcium imaging, measure the functional response of a receptor upon binding of a ligand. Since TRPV1 is a calcium-permeable ion channel, its activation by agonists like this compound leads to an influx of calcium ions into the cell, which can be detected and quantified using fluorescent calcium indicators. mdpi.comnih.govpatsnap.com

In vitro studies using TRPV1-transfected cells, such as HEK293 cells, have demonstrated that this compound acts as a TRPV1 agonist, inducing intracellular calcium influx. mdpi.compatsnap.commedchemexpress.com This activation is a key step in the mechanism by which this compound exerts its effects. drugbank.comnih.gov The initial activation by this compound causes cell depolarization and a burning sensation, similar to capsaicin. drugbank.compatsnap.com However, sustained exposure leads to desensitization of the TRPV1 receptor, reducing the responsiveness of sensory nerve endings to further stimulation. drugbank.compatsnap.com This desensitization is thought to be dependent on intracellular calcium levels and involves processes such as phosphorylation of TRPV1, which can enhance responsiveness to vanilloids and lower the temperature threshold for activation, followed by potential inactivation via pathways involving phospholipase C and phosphatidylinositol 4,5-biphosphate (PIP2) hydrolysis. drugbank.com

One study using human TRPV1 expressed in CHO cells assessed agonist activity via ⁴⁵Ca²⁺ uptake, reporting an EC₅₀ value of 28.2 nM for (Z)-Capsaicin (this compound). medchemexpress.com

Interactive Table 1: In Vitro TRPV1 Agonist Activity

| Compound | Cell Line | Assay Method | EC₅₀ (nM) |

| (Z)-Capsaicin | Human TRPV1-CHO | ⁴⁵Ca²⁺ uptake | 28.2 |

| (Z)-Capsaicin | Human TRPV1-HEK293 | Calcium Imaging | N/A |

| (Z)-Capsaicin | Human TRPV1-HEK293 | FlexStation 3 | N/A |

*Specific EC₅₀ values were not provided in the search results for these assays, though activation was reported.

Enzyme Inhibition Profiling (e.g., Cytochrome P450 Enzymes)

Enzyme inhibition profiling assesses the potential of a compound to inhibit the activity of various enzymes, particularly those involved in drug metabolism like the cytochrome P450 (CYP) enzymes. Inhibition of CYP enzymes can lead to drug-drug interactions by altering the metabolism and consequently the plasma levels of co-administered medications. evotec.commdpi.comevotec.com

In vitro studies have indicated that this compound demonstrates weak to moderate inhibitory effects on various cytochrome P450 enzymes. wikipedia.orgdrugbank.comnih.gov However, due to its low systemic absorption when administered topically, these inhibitory effects are generally not considered clinically significant. wikipedia.orgdrugbank.comnih.gov Studies on capsaicin, the trans-isomer of this compound, have shown inhibition of several CYP enzymes, including CYP1A2, CYP2C9, and CYP3A4, at micromolar concentrations. nih.govnih.gov Given the structural similarity, this compound might exhibit a similar in vitro profile, though its low systemic exposure differentiates its potential for in vivo drug interactions compared to systemically absorbed compounds.

In Vivo Animal Models of Nociception and Pain Syndromes

In vivo studies using animal models are essential for evaluating the analgesic potential of this compound in complex biological systems and understanding its effects on pain processing. These models aim to replicate aspects of human pain conditions, including neuropathic pain.

Models of Neuropathic Pain

Neuropathic pain is a chronic pain state resulting from damage to the somatosensory nervous system. researchgate.net Various animal models have been developed to mimic the characteristics of neuropathic pain in humans, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to painful stimuli). cyprusjmedsci.com Commonly used rodent models include the chronic constriction injury (CCI) model and the spared nerve injury (SNI) model, which involve surgical procedures to induce nerve damage. cyprusjmedsci.comnih.govnews-medical.net

This compound has been investigated in animal models of pain and inflammation, showing analgesic and anti-inflammatory efficacy in models like the formalin test and carrageenan-induced paw edema. researchgate.net More specifically, it has demonstrated significant antiallodynic properties in models of chemotherapy-induced peripheral neuropathy in mice. researchgate.net

Efficacy Assessments in Rodent Models of Chronic Neuropathic Pain

Preclinical studies have assessed the efficacy of this compound in rodent models designed to simulate chronic neuropathic pain. This compound, as a TRPV1 agonist, is thought to exert its analgesic effects in these models through the desensitization of nociceptors. drugbank.comnih.govmdpi.com This process involves the initial excitation of C-fibers, followed by a prolonged reduction in their sensitivity to painful stimuli. drugbank.comnih.gov

Research indicates that this compound can decrease levels of substance P (SP) and calcitonin gene-related peptide (CGRP) in dorsal root ganglia and the sciatic nerve, suggesting an influence on peptidergic afferent neurons via a desensitization mechanism. wikipedia.orgdrugbank.comnih.govhres.ca These neuropeptides are involved in transmitting pain and inflammatory signals. drugbank.compatsnap.com

While specific detailed data tables from rodent neuropathic pain efficacy studies were not extensively available in the search results, the findings generally support that this compound can attenuate nociceptive behavior in rats after oral administration and exhibits antiallodynic effects in mouse models of chemotherapy-induced peripheral neuropathy. researchgate.netmedchemexpress.com The mechanism is linked to its interaction with TRPV1 and the subsequent desensitization of pain-transmitting neurons. drugbank.comnih.govmdpi.com

Interactive Table 2: Preclinical Efficacy in Animal Models (Qualitative)

| Animal Model | Pain Type | Observed Effect(s) |

| Formalin test (mice) | Nociceptive/Inflammatory | Analgesic, Anti-inflammatory researchgate.net |

| Carrageenan-induced paw edema (rats) | Inflammatory | Analgesic, Anti-inflammatory researchgate.net |

| Chemotherapy-induced peripheral neuropathy (mice) | Neuropathic | Significant antiallodynic properties researchgate.net |

| Rodent models (general) | Neuropathic | Attenuates nociceptive behavior (oral administration) medchemexpress.com |

Models of Osteoarthritis Pain

Osteoarthritis (OA) pain models in preclinical research aim to replicate the joint degeneration and chronic pain associated with this condition. The monosodium iodoacetate (MIA)-induced osteoarthritis model is frequently used, involving the injection of MIA into the knee joint to cause cartilage damage and subsequent pain. mdbneuro.comadvinus.comans-biotech.com While the provided search results mention this compound's therapeutic efficacy in pain accompanying osteoarthritis of the knee in a clinical context chemicalbook.comresearchgate.nettandfonline.comwikidoc.org, specific detailed preclinical data on this compound in animal models of osteoarthritis pain were not extensively detailed in the search snippets. However, the TRPV1 pathway, which this compound targets, has been implicated in knee joint nociceptor sensitization and hyperalgesia in preclinical OA models. mdpi.comnih.gov Studies on capsaicin, the isomer of this compound, in OA models have shown analgesic effects. mdpi.comnih.gov

Models of Inflammatory Pain

Inflammatory pain models are used to study pain driven by inflammation. Common models include the carrageenan-induced paw edema model and the formalin test in rodents. nih.govadvinus.comans-biotech.comresearchgate.net These models induce inflammation and assess the ability of a compound to reduce associated pain behaviors like thermal hyperalgesia and mechanical allodynia. ans-biotech.com While some search results mention the anti-inflammatory and analgesic efficacy of related compounds in inflammatory pain models researchgate.net, detailed specific findings for this compound in these models were not prominently featured. However, the mechanism of action of this compound, targeting TRPV1 which is involved in transmitting sensory information related to inflammatory pain, suggests potential activity in these models. nih.gov

Models of Cancer Pain

Models of Postoperative Pain

Postoperative pain models, such as the Brennan model (post-surgical acute pain), are used to evaluate analgesics for pain that occurs after surgical procedures. advinus.com These models often involve incisions and assessment of mechanical hyperalgesia or other pain-related behaviors. nih.gov While the search results mention the use of capsaicin formulations for postsurgical pain in a clinical context nih.govsubstack.com, detailed preclinical findings specifically for this compound in animal models of postoperative pain were not extensively provided. However, research with a combined capsaicin-diclofenac transdermal patch showed significant reduction in acute postoperative pain in animal models, suggesting the potential relevance of TRPV1 agonists in this context. nih.gov

Models of Musculoskeletal Pain

Musculoskeletal pain models focus on pain originating from muscles, bones, and tendons. These can involve inducing muscle hyperalgesia through injections of algogenic substances or physical exercise. nih.gov TRPV1 is expressed in muscular nociceptive afferents and muscular tissue and has been investigated for its role in muscular hyperalgesia. nih.gov While capsaicin has been used in the clinical setting for local muscular pain nih.gov, specific detailed preclinical data on this compound in animal models of musculoskeletal pain were not a primary focus of the provided search results.

Pharmacodynamic Studies in Animal Models

Pharmacodynamic studies in animal models investigate the effects of a drug on the body, including its mechanism of action and the magnitude and duration of its effects. For this compound, these studies primarily focus on its interaction with the TRPV1 channel and its resulting analgesic properties. nih.govpharmacompass.com

Assessment of Analgesic, Anti-allodynic, and Anti-hyperalgesic Properties

Assessment of analgesic, anti-allodynic, and anti-hyperalgesic properties in animal models involves measuring responses to noxious and non-noxious stimuli after administration of the compound. Analgesia refers to the reduction of pain sensation, allodynia is pain caused by a stimulus that does not normally provoke pain, and hyperalgesia is an increased sensitivity to painful stimuli. hpr-cro.comnih.gov

This compound mediates an antinociceptive action by acting as a TRPV1 agonist. nih.gov Activation of TRPV1 on nociceptive neurons leads to their desensitization, which is thought to be dependent on intracellular calcium levels. drugbank.comnih.gov This process can decrease the release of pronociceptive neuropeptides like substance P and CGRP, contributing to pain relief. drugbank.comnih.gov

While detailed quantitative data tables specifically for this compound's effects on allodynia and hyperalgesia in various pain models were not extensively provided in the search results, the mechanism of action through TRPV1 desensitization is well-documented as leading to reduced pain sensitivity. drugbank.comnih.govpharmacompass.com Studies on related compounds and the TRPV1 pathway in general demonstrate effects on thermal and mechanical hyperalgesia and mechanical allodynia in animal models. ans-biotech.comresearchgate.nethpr-cro.comnih.govresearchgate.net For instance, a compound acting as a combined TRPA1/PDE4B/PDE7A ligand showed significant antiallodynic properties in a mouse model of chemotherapy-induced peripheral neuropathy and anti-inflammatory and analgesic efficacy in formalin and carrageenan models. researchgate.net TRPV1 antagonists have also shown anti-hyperalgesic action in rat models of UVB and capsaicin-induced hypersensitivity. researchgate.net These findings, while not exclusively for this compound, support the principle that modulating TRPV1 activity can lead to analgesic, anti-allodynic, and anti-hyperalgesic effects in preclinical pain models.

Data tables presenting specific measures such as withdrawal thresholds in mechanical or thermal tests, or pain scores in behavioral assays, would typically be included in detailed research publications to illustrate the magnitude and statistical significance of this compound's effects in these preclinical models.

Evaluation of Thermosensation Impact

This compound, as a TRPV1 agonist, interacts with channels known to transduce thermal stimuli. TRPV1 is involved in the sensation of heat and is activated by high temperatures. patsnap.commdpi.com Activation of TRPV1 by this compound initially causes a sensation of burning or warmth. patsnap.com However, this initial excitation is followed by desensitization of the TRPV1 receptor, leading to reduced responsiveness to subsequent stimuli. patsnap.com This desensitization is thought to be dependent on intracellular calcium levels. nih.gov While preclinical studies primarily evaluate the analgesic effects mediated by TRPV1 desensitization, the interaction with TRPV1 inherently impacts thermosensation pathways. Studies on capsaicin, the trans-isomer, have shown that TRPV1 activation can reduce the temperature threshold for activation and enhance responses to thermal stimuli initially, followed by desensitization. nih.gov Given the similar mechanism of action as a TRPV1 agonist, this compound is expected to induce a similar pattern of initial thermal sensation followed by desensitization in preclinical models.

Cardiovascular Effects Assessment in Preclinical Studies

Cardiovascular effects of this compound have been assessed in preclinical in vivo studies, including those conducted in minipigs and dogs. In a 9-month chronic dermal toxicity study in minipigs, electrocardiographic (ECG) examinations were conducted at various time points following administration of this compound cream at different concentrations (0.075%, 0.75%, and 3.75%). hres.ca Similarly, a 4-week oral toxicity study in dogs included electrocardiographic examinations pre-test and during Week 4 with this compound administered at doses of 0, 3, 10, and 30 mg/kg/day. hres.ca In both the minipig dermal study and the dog oral study, all ECGs were reported as normal at all collection points. hres.ca An in vivo and in vitro study in canine cardiac tissue also investigated the electrophysiologic effects of this compound, showing that this compound at 10 µM shortens the action potential duration in isolated canine Purkinje fibers. caymanchem.com

Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies in animal models have characterized the absorption, distribution, metabolism, and excretion of this compound. These studies have primarily utilized rats and minipigs, often involving topical and intravenous administration routes.

Tissue Distribution Patterns

Tissue distribution profiles of this compound and its metabolites have been investigated in rat studies following both dermal and intravenous administration. These studies indicated that tissue distribution profiles were similar after dermal and intravenous administration, with the exception of the treated skin, which reflected the site of topical application. hres.ca Distribution profiles differed after oral administration, potentially due to first-pass metabolism. hres.ca this compound displays low systemic absorption and localizes at the area of application. nih.govdrugbank.comwikipedia.org

Metabolism and Excretion Routes of this compound and its Metabolites

In vivo studies in rats have established that this compound is extensively metabolized. hres.cahpfb-dgpsa.ca The metabolite profile may vary depending on the sex and route of administration, but it does not appear to depend on the dose after oral administration. hres.cahpfb-dgpsa.ca In vitro studies using microsomes, hepatocytes, and known cytochrome P450 (CYP) isozyme substrates have shown that this compound can be extensively metabolized in humans. hpfb-dgpsa.ca In vitro studies also demonstrate weak to moderate inhibitory effects on various cytochrome P450 enzymes, although this is not considered clinically significant due to the low systemic absorption of this compound. nih.govdrugbank.comwikipedia.org

Excretion studies in rats have shown that this compound and its metabolites are primarily excreted in urine and feces. nih.govhres.cahpfb-dgpsa.cawikipedia.org A negligible amount is eliminated via exhalation following dermal administration. nih.govdrugbank.comwikipedia.org Approximately one half to two thirds of the excreted radioactivity was found in the feces, indicating biliary excretion. hres.ca With intravenous and oral administration, the majority of radioactivity excreted in the urine and feces occurred within the first 24 hours. hres.ca

Elimination Half-Life in Animal Studies

Studies in rats have established the elimination half-life for the clearance of this compound and its metabolites. Following intravenously administered [C14] this compound in a rat study, the half-life for clearance was approximately 7 to 11 hours. nih.govhres.cadrugbank.comwikipedia.org These studies suggest that the majority of this compound and its metabolites are eliminated within 72 hours, although elimination may still be ongoing at this time point. hres.ca

Here is a summary of some preclinical pharmacokinetic findings in animal models:

| Parameter | Finding in Animal Models (Rats/Minipigs) | Source |

| Systemic Absorption (Topical) | Minimal; 0.075% reported in animal studies. Dose-dependent increases seen at >0.075% in rats. | nih.govhres.cahpfb-dgpsa.cadrugbank.comwikipedia.org |

| Tissue Distribution | Similar after dermal and IV administration (except treated skin); differs after oral administration. | hres.ca |

| Metabolism | Extensively metabolized; profile may depend on sex and route; does not depend on oral dose. Weak/moderate CYP inhibition in vitro. | nih.govhres.cahpfb-dgpsa.cadrugbank.comwikipedia.org |

| Primary Excretion Routes (this compound & Mets) | Urine and Feces (up to 2/3 in feces). Minimal via exhalation. | nih.govhres.cahpfb-dgpsa.cadrugbank.comwikipedia.org |

| Elimination Half-Life (Rats, IV) | Approximately 7 to 11 hours. | nih.govhres.cadrugbank.comwikipedia.org |

Preclinical Data on Local Irritation and Systemic Toxicity

Preclinical investigations into this compound have evaluated its potential for both local irritation at the application site and systemic toxicity following various routes of administration in animal models. These studies are crucial for understanding the safety profile of the compound before clinical evaluation.

Single-dose toxicity studies have been conducted to determine the lethal dose 50% (LD50) of this compound in rodents via oral and intravenous routes. In mice, the oral LD50 was reported to be greater than 87.5 mg/kg in males and less than 60 mg/kg in females. hres.cawikipedia.orgdrugbank.com For rats, the oral LD50 was found to be greater than 90 mg/kg in males and greater than 60 mg/kg in females. hres.cawikipedia.orgdrugbank.com Intravenous administration yielded LD50 values greater than 0.175 mg/kg in female mice, greater than 0.25 mg/kg in male mice, and greater than 0.25 mg/kg in both male and female rats. hres.ca

The following table summarizes the single-dose oral LD50 data:

| Species | Sex | Oral LD50 (mg/kg) |

| Mouse | Male | > 87.5 |

| Mouse | Female | < 60 |

| Rat | Male | > 90 |

| Rat | Female | > 60 |

Repeat-dose toxicology studies have been performed in several animal species, including rats, rabbits, dogs, and minipigs, using both oral and dermal routes of administration. hres.ca Dermal application of 0.075% this compound cream has been shown to result in minimal absorption into the systemic circulation in both rats and minipigs. hres.ca While a 6-month rat study indicated dose-dependent increases in systemic exposure with creams containing more than 0.075% this compound, levels in a 9-month minipig study were generally below the limit of quantitation (2.5 ng/mL). hres.ca

Regarding local irritation, preclinical animal models suggest that this compound causes a lesser degree of local irritation, such as stinging, burning, and erythema, compared to its isomer, capsaicin. newdrugapprovals.orgchemicalbook.comresearchgate.netmdpi.com Studies involving topical application of capsaicin in rats, which are relevant due to the structural similarity, observed local dermal effects including hyperkeratosis, acanthosis, inflammation, and ulceration at all dose levels. fda.gov

Systemic toxicity has also been assessed in preclinical models. In the rat studies utilizing topical capsaicin at high doses, transient central nervous system toxicity, gastrointestinal toxicity characterized by stomach erosions, and immune system effects such as GALT hyperplasia were observed. fda.gov However, these systemic findings were deemed to have limited toxicological significance when considering the substantial difference between the high exposures in these studies and the expected systemic exposure from clinical use. fda.gov A 9-month chronic dermal toxicity study in minipigs applying this compound cream at concentrations up to 3.75% demonstrated minimal dermal and systemic toxicity. hres.ca Electrocardiographic examinations in both the dermal minipig study and an oral dog study showed normal results at all collection points. hres.ca

Clinical Research Investigations and Efficacy Assessments of Zucapsaicin

Clinical Trial Methodologies and Design Considerations

The assessment of topical analgesics like zucapsaicin necessitates specific clinical trial designs to ensure robust and reliable outcomes. Methodologies are carefully chosen to minimize bias and accurately capture the treatment's effect on pain and function.

Randomized Controlled Trials (RCTs)

Randomized controlled trials (RCTs) are a cornerstone of clinical research for evaluating the efficacy of this compound. These trials involve randomly assigning participants to receive either this compound or a control, such as a placebo or a lower concentration of the active compound. This randomization helps to ensure that groups are comparable at baseline, reducing the risk of confounding factors influencing the results.

A notable 12-week, multicenter, randomized, double-blind study evaluated the efficacy and safety of this compound cream 0.075% in patients with osteoarthritis (OA) of the knee. researchgate.netnih.govjrheum.org In this trial, 695 patients were randomized to receive either this compound cream 0.075% or a control cream containing a lower dose of 0.01% this compound. researchgate.netnih.govjrheum.org The double-blind nature of the study meant that neither the participants nor the researchers knew which treatment was being administered, further reducing potential bias. researchgate.netnih.govjrheum.org

Open-Label Extension Studies

Following the completion of initial controlled phases, open-label extension studies are sometimes conducted. These studies allow participants from the preceding trial, often those who demonstrated a positive response, to continue receiving the active treatment. An open-label design means that both participants and researchers are aware of the treatment being administered. reumatologiaclinica.org

The 12-week double-blind study of this compound cream 0.075% in knee OA patients included a 52-week open-label extension phase. researchgate.netnih.govjrheum.org This extension aimed to assess the long-term efficacy and tolerability of this compound for up to one year of continuous use. nih.govjrheum.org

Blinding Methodologies in Topical Analgesic Trials

Blinding is a critical aspect of clinical trial design, particularly for subjective outcomes like pain. In trials involving topical analgesics, achieving effective blinding can be challenging due to potential local sensations caused by the active treatment, such as burning or warmth. reumatologiaclinica.orgresearchgate.net

In the context of this compound and other capsaicinoids, the activation of TRPV1 channels can lead to transient burning sensations at the application site. wikipedia.orgnih.gov This characteristic sensation can potentially compromise the blinding of both patients and investigators. reumatologiaclinica.org To address this, control groups in this compound trials have sometimes utilized a low concentration of this compound (e.g., 0.01%) rather than a completely inactive vehicle to potentially mimic some initial sensation and maintain blinding integrity. researchgate.netnih.govjrheum.org Despite efforts, the local effects of higher concentrations can still pose a challenge to maintaining perfect blinding. reumatologiaclinica.org

Efficacy in Specific Pain Conditions

Clinical research has investigated the efficacy of this compound in various pain conditions, with a particular focus on osteoarthritis.

Osteoarthritis of the Knee

Osteoarthritis of the knee is a common condition characterized by pain and functional impairment. researchgate.netnih.govthaiscience.infonih.gov this compound has been evaluated as a topical treatment option for managing knee OA pain. researchgate.netresearchgate.netnih.govjrheum.orgnih.gov

The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) is a widely used standardized questionnaire for assessing pain, stiffness, and physical function in patients with osteoarthritis. The WOMAC pain subscale specifically measures the severity of pain in various joint-related activities. researchgate.netscielo.br

In the 12-week randomized, double-blind study, this compound cream 0.075% demonstrated a statistically significant improvement in pain compared to the control cream (0.01% this compound) as measured by the time-weighted average (TWA) of the change from baseline in the WOMAC pain subscale score. researchgate.netnih.govjrheum.org This improvement was also considered clinically significant. researchgate.net At Day 84, statistically significant improvements in the WOMAC pain subscale were also observed with this compound 0.075%. nih.govjrheum.org

The efficacy observed in the 12-week controlled phase was reported to be maintained during the subsequent 52-week open-label extension study. nih.govjrheum.org

Data from the 12-week double-blind study showed the following results for the co-primary efficacy variables:

| Efficacy Variable | This compound 0.075% (n=351) TWA Change from Baseline to Day 84 | Control 0.01% (n=344) TWA Change from Baseline to Day 84 | p-value |

| WOMAC Pain Subscale | Improved | Improved | 0.009 |

| WOMAC Physical Function | Improved | Improved | < 0.001 |

| Subject Global Evaluation (SGE) | Improved | Improved | 0.008 |

Further analysis of the WOMAC pain subscale in the double-blind study indicated that the treatment effect was more pronounced in patients with higher baseline WOMAC pain scores, suggesting greater efficacy in those with more severe pain at the start of the study. hres.ca For patients with baseline WOMAC pain subscale scores > 13 (corresponding to severe pain), the treatment effect reached 27%. hres.ca

Impact on Physical Function (e.g., WOMAC Physical Function Subscale)

Clinical trials have evaluated the effect of this compound on physical function, often utilizing standardized assessment tools such as the Western Ontario and McMaster Universities Arthritis Index (WOMAC) physical function subscale. In a 12-week randomized controlled trial involving patients with osteoarthritis of the knee, 0.075% this compound cream demonstrated a statistically significant improvement in physical function as measured by the WOMAC scale compared to a control cream (0.01% this compound). researchgate.netnih.gov This improvement was also considered clinically significant, exceeding the identified minimal clinically important difference for this outcome measure. researchgate.net The efficacy observed in the 12-week double-blind study was reported to be maintained during a subsequent 52-week open-label extension. researchgate.netnih.gov

| Study Duration | This compound Concentration | Control Concentration | Outcome Measure | Significance (p-value) | Finding |

| 12 weeks | 0.075% cream | 0.01% cream | WOMAC Physical Function TWA | < 0.001 | Statistically significant improvement with 0.075% this compound. researchgate.netnih.gov |

| 12 weeks | 0.075% cream | 0.01% cream | WOMAC Physical Function Day 84 | < 0.001 | Statistically significant improvement with 0.075% this compound. researchgate.netnih.gov |

| 52-week extension | 0.075% cream | - | WOMAC Physical Function | Maintained efficacy | Efficacy observed in the double-blind phase was maintained. researchgate.netnih.gov |

Dose-Response Relationships in Clinical Efficacy

Investigations into the dose-response relationships of this compound have been conducted to understand how different concentrations impact clinical efficacy. In a 12-week trial, a 0.075% this compound cream led to significant symptom improvement when compared to a 0.001% cream. researchgate.net Another study involving osteoarthritis of the knee patients noted that the efficacy of 0.075% this compound cream was similar to a 0.01% this compound control for patients with mild to moderate pain. However, for patients experiencing severe pain, the efficacy of 0.075% this compound was greater than the 0.01% control. hres.ca This suggests a potential dose-response where a higher concentration may offer greater benefit in cases of more severe pain.

| Study Duration | This compound Concentration | Comparison Concentration | Patient Population | Finding |

| 12 weeks | 0.075% cream | 0.001% cream | Not specified | Significant symptom improvement with 0.075% cream. researchgate.net |

| 12 weeks | 0.075% cream | 0.01% cream | Knee Osteoarthritis (mild/moderate pain) | Similar efficacy between concentrations. hres.ca |

| 12 weeks | 0.075% cream | 0.01% cream | Knee Osteoarthritis (severe pain) | Greater efficacy with 0.075% cream compared to 0.01% control. hres.ca |

Neuropathic Pain Syndromes

This compound is under investigation for the relief of severe pain in adults suffering from neuropathic pain. researchgate.netnih.govtandfonline.com Its mechanism of action, similar to that of capsaicin (B1668287), involves acting on the transient receptor potential cation channel vanilloid subfamily member 1 (TRPV1), which is involved in transmitting pain signals. researchgate.netwikipedia.orgdrugbank.com

Peripheral Neuropathic Pain of Various Etiologies

Topical capsaicin, including its isomer this compound, has been explored for the treatment of peripheral neuropathic pain stemming from various causes. jpccr.eupainphysicianjournal.com While some studies on capsaicin have shown effectiveness in reducing pain intensity in peripheral neuropathic pain, results can vary depending on the specific etiology and concentration used. jpccr.eupainphysicianjournal.com A high-concentration capsaicin patch has shown analgesic effects in several peripheral neuropathic pain conditions. gavinpublishers.com

Post-herpetic Neuralgia

This compound has completed Phase 2 trials for the treatment of postherpetic neuralgia (PHN). drugbank.com Studies on capsaicin in PHN have indicated its potential to alleviate pain. nih.gov A meta-analysis of capsaicin patch studies showed superiority over a low-dose control for PHN patients regarding the primary endpoint of pain intensity reduction and the proportion of responders achieving at least 30% pain reduction. firstwordpharma.com

Diabetic Neuropathy

The efficacy of capsaicin, the isomer of this compound, has been investigated in diabetic neuropathy. Studies have explored the use of capsaicin in painful diabetic peripheral neuropathy (PDPN). nih.govfrontiersin.orghra.nhs.ukcmro.in Research suggests that an 8% capsaicin patch can provide pain relief in PDPN and may also contribute to the restoration of nerve density and function through nerve regeneration. nih.govfrontiersin.orghra.nhs.uk A study showed a reduction in pain scores and improvement in warm perception thresholds in PDPN patients treated with the capsaicin 8% patch. nih.gov Repeat treatments with the capsaicin 8% patch have shown differential effectiveness over standard of care alone in reducing average pain in PDPN, with the difference increasing over time. cmro.in

| Study Population | Treatment | Control | Outcome Measure (Pain) | Finding |

| PDPN | Capsaicin 8% patch + SOC | SOC alone | NPRS Score (3 months) | Significant reduction in NPRS score with capsaicin patch + SOC. nih.gov |

| PDPN | Capsaicin 8% patch + SOC | SOC alone | SF-MPQ Scores (3 months) | Significant reductions in overall and other pain descriptors with capsaicin patch + SOC. nih.gov |

| PDPN | Capsaicin 8% patch (30-min) | SOC alone | Average Pain % Change (EoS) | -37.5% reduction with capsaicin patch. cmro.in |

| PDPN | Capsaicin 8% patch (60-min) | SOC alone | Average Pain % Change (EoS) | -40.8% reduction with capsaicin patch. cmro.in |

HIV-induced Neuropathies

Capsaicin has been studied for its effectiveness in relieving pain associated with HIV-associated distal sensory polyneuropathy (HIV-DSP). nih.govnih.govnatap.org A controlled study of a high-concentration capsaicin dermal patch (NGX-4010) for painful HIV-DSP showed a greater mean pain reduction compared to a low-concentration control patch over a 12-week period. nih.govnatap.org Specifically, a single application of the high-concentration patch resulted in a mean pain reduction of 22.8% during weeks 2 to 12, compared to 10.7% for controls. nih.govnatap.org A higher percentage of patients treated with the high-concentration patch reported a 30% or greater decrease in pain compared to controls. nih.govnatap.org However, an earlier study using topical capsaicin in HIV-associated DSPN did not find statistically significant differences in pain relief compared to the vehicle, and had a higher dropout rate in the capsaicin group. nih.gov

| Study Population | Treatment | Control | Outcome Measure (Pain) | Finding |

| Painful HIV-DSP | High-concentration patch | Low-concentration patch | Mean Pain Reduction % (Weeks 2-12) | 22.8% vs 10.7%, favoring high-concentration patch (p = 0.0026). nih.govnatap.org |

| Painful HIV-DSP | High-concentration patch | Low-concentration patch | >=30% Pain Decrease Responders | 34% vs 18%, favoring high-concentration patch (p = 0.0092). nih.govnatap.org |

| HIV-associated DSPN | Topical Capsaicin | Vehicle | Pain Relief | No statistically significant difference compared to vehicle. nih.gov |

Headache Conditions

Episodic Cluster Headache Prophylaxis

Clinical trials have investigated the use of this compound nasal solution for the prophylaxis of episodic cluster headaches. A Phase III study was designed to evaluate the effectiveness of intranasal this compound compared to placebo in treating an episodic cluster headache period. centerwatch.com. Eligibility criteria for this study included a history of episodic cluster headache for at least two years with at least two previous episodes, and an expected cluster period duration of at least 6 weeks but not longer than 16 or 24 weeks, depending on the trial listing centerwatch.comcenterwatch.com. Patients were required to have experienced at least 1 but not more than 8 headaches on each of the three days immediately prior to treatment centerwatch.comcenterwatch.com. Another Phase III trial was planned to evaluate this compound nasal solution for the prevention of cluster headaches during an episodic cluster headache period. patsnap.com.

Migraine Management

This compound has been tested for the management of conditions associated with chronic nerve pain, including migraine nih.govwikidoc.org. Some reports suggest that using the active chemical in capsicum, which includes this compound, in the nose might help migraine headaches rxlist.com. This compound has shown potent efficacy against episodic cluster migraine prophylaxis nih.gov.

Pain Accompanying Intestinal Diseases

While the primary focus of clinical research on this compound appears to be on other pain conditions, it has been suggested that this compound may have a use in treating pain that accompanies intestinal diseases researchgate.netnih.gov. However, detailed clinical trial data specifically investigating this compound for pain accompanying intestinal diseases were not prominently available in the search results.

Other Painful Conditions (e.g., Psoriasis, Rheumatoid Arthritis, Wound-related Pain)

This compound has been investigated for its efficacy in other painful conditions. It has shown therapeutic efficacy in pain accompanying osteoarthritis of the knee researchgate.netnih.gov. Low-dose topical capsaicin (0.025% or 0.075%), which is related to this compound, is commonly used to treat arthritis pain, including osteoarthritis (OA) and rheumatoid arthritis (RA) nih.gov. Studies have evaluated topical capsaicin and this compound in various formulations for painful OA of the knee, hand, and a mix of joints tandfonline.com. These studies found that topical capsaicin treatment was moderately effective in reducing pain intensity in patients with at least moderate pain and clinically or radiologically defined OA tandfonline.com. In a 4-week trial, capsaicin 0.025% cream applied to painful knees reduced RA pain by 57% and OA pain by 33% nih.gov. Another study on hand pain in patients with RA and OA using topical capsaicin 0.075% also showed efficacy nih.gov. This compound is also currently under investigation for the relief of severe pain in adults suffering from neuropathic pain researchgate.netnih.gov.

Regarding psoriasis, capsicum and its analogues, including this compound, have been applied to treat pain from conditions like rashes and psoriasis mdpi.comnih.gov. While capsaicin-based preparations are in use for pain due to psoriasis, specific detailed clinical trial data for this compound in psoriasis-related pain were not extensively found.

For wound-related pain, one source mentions that capsaicin cream is effective as an analgesic for wound-related pain associated with chronic leg ulcers gavinpublishers.com. However, specific clinical trial data for this compound in wound-related pain were not detailed in the search results.

Tolerability and Safety Profile in Human Subjects

Incidence and Management of Application Site Reactions (e.g., Burning Sensation, Warmth, Erythema, Dryness, Swelling)

The most common adverse events observed in clinical studies following the administration of this compound are application site reactions, primarily manifesting as a transient burning or warming sensation after application hres.cabsgdtphcm.vn. These reactions are typically localized tandfonline.comgavinpublishers.com.

Data on the incidence of application site reactions from clinical studies are available. In clinical studies, application site burning was reported as related for 33.5% of subjects treated with 0.075% this compound cream (ZUACTA), compared to 14.9% for 0.01% this compound cream and 9.3% for the vehicle hres.ca. Application site warmth was reported as related for 4.2% of subjects treated with 0.075% this compound cream, 2.4% with 0.01% this compound cream, and 0.8% with the vehicle hres.ca. Severe application site burning was reported in 6-10% of subjects treated with 0.075% this compound cream versus ≤ 1% with 0.01% this compound cream and none with the vehicle hres.ca. Application site burning was the most common severe adverse drug reaction and the most common reason for withdrawal in clinical studies, reported in 4-7% of subjects treated with 0.075% this compound cream hres.ca.

Other reported application site reactions include application site irritation, rash, pain, dryness, cold feeling, erythema, and swelling hres.cabsgdtphcm.vn. Application site irritation was reported in 1% of subjects, application site rash in 1%, application site pain in 0.3% to 1%, application site dryness in less than 1%, application site cold feeling in less than 1%, application site erythema in less than 1%, and application site swelling in less than 1% hres.cabsgdtphcm.vn.

Compared to capsaicin, this compound is reported to be better tolerated with a lesser degree of local irritation such as stinging, burning, and erythema researchgate.netgavinpublishers.com. A study comparing 0.075% this compound cream versus 0.075% capsaicin cream found that the incidence of burning/stinging sensations was lower with this compound, demonstrating statistical significance on the first day of treatment hres.ca.

Management of application site reactions typically involves proper application technique, avoiding contact with sensitive areas, and not applying to broken or irritated skin bsgdtphcm.vn. Avoiding hot baths or showers just prior to or right after application may help reduce the burning sensation bsgdtphcm.vn.

Here is a summary of the incidence of some application site reactions:

| Application Site Reaction | Incidence (0.075% this compound Cream) | Incidence (0.01% this compound Cream) | Incidence (Vehicle) |

| Burning Sensation (Related) | 33.5% hres.ca | 14.9% hres.ca | 9.3% hres.ca |

| Warmth (Related) | 4.2% hres.ca | 2.4% hres.ca | 0.8% hres.ca |

| Severe Burning Sensation | 6-10% hres.ca | ≤ 1% hres.ca | 0% hres.ca |

| Irritation | 1% bsgdtphcm.vn | - | - |

| Rash | 1% bsgdtphcm.vn | - | - |

| Pain | 0.3% - 1% bsgdtphcm.vn | - | - |

| Dryness | <1% hres.ca | - | - |

| Erythema | <1% hres.ca | - | - |

| Swelling | <1% hres.ca | - | - |

Systemic Adverse Events (e.g., Eye Irritation, Arthralgia, Headache, Cough, Sneezing)

While the most common adverse events associated with topical this compound are application site reactions such as burning and warmth, clinical trials have also reported systemic adverse events. These less common systemic effects can include eye irritation, arthralgia, headache, cough, and sneezing. drugbank.comwikipedia.orgbsgdtphcm.vn Aggravated osteoarthritis has also been observed in clinical trials. drugbank.comwikipedia.org

Analysis of Withdrawal Rates Due to Adverse Events

Withdrawal rates due to adverse events have been analyzed in clinical studies of this compound. In a 12-week Phase III study, 7% of patients treated with 0.075% this compound cream withdrew due to adverse events, compared to 2% in the 0.01% this compound cream group. hpfb-dgpsa.ca Half of the withdrawals in the 0.075% group were attributed to burning sensations at the application site. hpfb-dgpsa.ca In a long-term open-label extension study, 8% of patients reported adverse events leading to premature withdrawal, with 6% of these being treatment-related. Of the treatment-related withdrawals in the long-term study, 5% reported burning as the reason.

Data on premature withdrawals from a double-blind study and a long-term study are presented in the table below.

| Reason for Premature Withdrawal | Double-Blind Study (0.075% this compound) | Double-Blind Study (0.01% this compound) | Long-term Study (Any this compound Dose) |

| Adverse Event | 25 (7%) | 6 (2%) | 29 (8%) |

| - Related to Treatment | Not specified | Not specified | 20 (6%) |

| - Burning | Not specified | Not specified | 18 (5%) |

| - Other Related AEs | Not specified | Not specified | 2 (<1%) |

| Lack of Efficacy | Not specified | Not specified | Not specified |

| Withdrawal of Consent | Not specified | Not specified | Not specified |

Impact on Hematologic and Clinical Chemistry Parameters

Clinical studies, including Phase II and Phase III trials, have assessed the impact of this compound on hematologic and clinical chemistry parameters. These studies did not show a significant increase in the incidence of laboratory abnormalities in subjects receiving this compound compared to those receiving a lower concentration this compound cream or vehicle cream. hpfb-dgpsa.cahres.ca This finding is consistent with the observed lack of systemic absorption of this compound following topical application. hpfb-dgpsa.ca

Photoallergic Potential in Human Studies

The photoallergic potential of this compound has been investigated in human studies. Studies conducted in healthy adult subjects demonstrated no potential for phototoxicity with this compound. hres.ca Minor reactions were observed with this compound, capsaicin, and vehicle in a photoallergic potential study, but these were not considered clinically significant. hres.ca The incidence of reactions to irradiation was similar across test articles and control, further supporting the lack of photoallergic potential. hpfb-dgpsa.cahres.ca this compound cream at various concentrations (0.025%, 0.075%, 0.25%, 1.0%) and the vehicle alone were determined to lack photoallergic or phototoxic potential in human studies. hpfb-dgpsa.ca

Pharmacokinetic Data from Human Clinical Trials

Systemic Exposure after Topical Application

Pharmacokinetic studies in humans have evaluated the systemic exposure to this compound following topical application. In a multi-dose study involving healthy volunteers who received topical application of 0.65 g of 0.075% this compound cream to each knee three times daily for 7 days, no systemic levels of this compound were detected in serum samples at any time point. hpfb-dgpsa.cahres.ca The lower limit of quantitation (LOQ) in this study was 0.5 ng/mL. hpfb-dgpsa.cahres.ca This indicates minimal to no systemic absorption of this compound after topical administration at this dose and frequency. hpfb-dgpsa.ca

Lack of Systemic Absorption and its Implications for Drug-Drug Interactions

The observed lack of systemic absorption of this compound after topical application has significant implications, particularly regarding drug-drug interactions. Since systemic levels of this compound are not detected, they are below the IC50 values for various cytochrome P450 (CYP) isozymes tested in in vitro studies. hres.ca In vitro studies showed moderate inhibition of CYP 1A2 and 2C19, and weak inhibition of CYP 2C9, 2D6, 2E1, and 3A4. hres.ca However, due to the absence of systemic exposure, this compound is unlikely to affect the metabolism of other drugs mediated by these isozymes. bsgdtphcm.vnhpfb-dgpsa.cahres.capharmacompass.com Drug-drug interaction studies with this compound have not been conducted, which is consistent with the minimal systemic absorption observed in clinical trials. hpfb-dgpsa.cahres.ca The lack of systemic absorption also means there is no potential for hepatic metabolism or plasma protein binding in the systemic circulation. hpfb-dgpsa.ca

In Vitro Inhibition of Cytochrome P450 Enzymes and Clinical Significance

In vitro investigations have explored the potential of this compound to inhibit various cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Studies have indicated that this compound demonstrates weak to moderate inhibitory effects on several CYP isoforms. drugbank.comnih.gov However, the clinical significance of these in vitro findings is considered limited. drugbank.comnih.gov This is primarily attributed to the low systemic absorption observed with topical administration of this compound. drugbank.comnih.gov Due to minimal systemic exposure, the potential for this compound to cause clinically relevant drug-drug interactions through CYP enzyme inhibition is not considered significant. drugbank.comnih.gov

Comparative Clinical Efficacy and Tolerability with Other Topical Analgesics

Clinical studies have compared the efficacy and tolerability of this compound with other topical analgesic agents, particularly capsaicin, its cis-isomer. This compound, a synthetic compound, acts via a mechanism similar to that of capsaicin, primarily targeting the TRPV1 receptor. researchgate.netnih.gov

Comparative trials have indicated that this compound generally exhibits better tolerability compared to capsaicin. researchgate.netnih.gov For instance, a double-blind study involving healthy volunteers compared the local tolerance of 0.075% this compound cream versus 0.075% capsaicin cream. hres.ca The incidence of burning/stinging sensations was lower in the this compound-treated group, demonstrating statistical significance during the first day of treatment. hres.ca This suggests that while the mechanism is similar, the isomeric difference may contribute to a reduced incidence of application-site discomfort. researchgate.net

In studies evaluating this compound for osteoarthritis of the knee, particularly in patients experiencing pain despite receiving oral COX-2 inhibitors or NSAIDs, this compound cream 0.075% demonstrated efficacy. hres.caresearchgate.net In one study, the efficacy of this compound 0.075% was similar to a lower concentration this compound cream (0.01%) in patients with mild to moderate pain. hres.ca However, in patients with severe pain while using oral NSAIDs or COX-2 inhibitors, the efficacy of this compound 0.075% was greater than the 0.01% this compound control. hres.ca Topical this compound has been shown to produce additional pain relief when used as an add-on therapy to oral NSAIDs for osteoarthritis. researchgate.net

While direct head-to-head comparisons against other topical analgesics like NSAIDs are less frequently detailed for this compound specifically in the available information, studies comparing topical capsaicin and topical NSAIDs for conditions like osteoarthritis provide broader context on the landscape of topical pain relief. mdpi.comgavinpublishers.com The primary reported advantage of this compound over capsaicin in comparative assessments is its improved local tolerability. researchgate.net

Here is a summary of a comparative tolerability study:

| Treatment Group | Incidence of Burning/Stinging (Day 1) | Statistical Significance (vs. Capsaicin) |

| This compound Cream (0.075%) | Lower than Capsaicin | p < 0.05 |

| Capsaicin Cream (0.075%) | Higher than this compound | - |

Note: Data derived from a study in healthy volunteers comparing local tolerance. hres.ca

Advanced Research Directions and Future Perspectives for Zucapsaicin

Elucidating Underexplored Mechanisms of Action

Although the interaction with TRPV1 is central to zucapsaicin's effects, advanced research is delving into the more intricate molecular mechanisms underlying its prolonged analgesic action and potential influence on nerve structure and function.

Detailed Molecular Mechanisms of Desensitization

This compound's initial activation of TRPV1 leads to calcium and sodium influx, causing cell depolarization and a transient burning sensation wikipedia.orgnih.govdrugbank.com. This initial hypersensitization is followed by reduced sensitivity and persistent desensitization, also known as tachyphylaxis nih.govdrugbank.com. This desensitization is thought to be dependent on intracellular calcium levels and involves the modulation of TRPV1 through various pathways nih.govdrugbank.com.

Studies suggest that this compound is involved in the activation of calcineurin and calcium-dependent protein kinase C isoforms, which results in the phosphorylation of TRPV1 nih.govdrugbank.com. Phosphorylation can enhance responsiveness to this compound by potentiating responses evoked by capsaicin (B1668287) or protons and reducing the temperature threshold for TRPV1 activation nih.govdrugbank.com. Conversely, desensitization is also linked to the activation of phospholipase C and subsequent hydrolysis of phosphatidylinositol 4,5-biphosphate (PIP2), which is suggested to result in TRPV1 inactivation nih.govdrugbank.com.

Persistent desensitization is considered reversible and involves the downregulation of proalgesic substances, such as Substance P (SP), and the upregulation of analgesic peptides nih.govdrugbank.com. This compound is reported to affect peptidergic afferent neurons via a desensitization mechanism that decreases levels of dorsal root ganglia and sciatic calcitonin gene-related peptide (CGRP) and SP nih.govpharmacompass.comdrugbank.com. This "defunctionalization" of nerve endings reduces their ability to effectively transmit pain signals patsnap.com. Beyond TRPV1, this compound may also interfere with the function of certain sodium channels essential for nerve impulse propagation, further decreasing neuronal sensitivity to painful stimuli patsnap.com.

Potential for Nerve Regeneration and its Role in Long-Term Efficacy

While the primary effect of this compound involves the desensitization or "defunctionalization" of nociceptive nerve fibers, particularly C-fibers wikipedia.orgpharmacompass.compatsnap.com, there is emerging research exploring the potential for nerve regeneration following treatment with capsaicinoids. Some studies on high-concentration capsaicin patches suggest a potential benefit from nerve regeneration in certain peripheral neuropathic pain conditions nih.govnih.gov. In conditions like chemotherapy-induced peripheral neuropathy (CIPN) and painful diabetic neuropathy (PDN), nerve biopsies have indicated regeneration of intraepidermal and subepidermal nerve fibers after treatment, which appears to correlate with pain reduction nih.gov.

It is speculated that capsaicinoids like this compound may relieve pain by initially defunctionalizing abnormal nerve fibers, followed by functional regeneration nih.gov. This regeneration could potentially restore normal sensitivity in some fibers, although others might recover with pathological hypersensitivity, necessitating retreatment nih.gov. Further research is needed to fully understand the extent and implications of nerve regeneration in the context of this compound treatment and its contribution to long-term efficacy.

Exploration of Novel Formulations and Delivery Systems

Given the localized action and low systemic absorption of this compound when applied topically nih.govpharmacompass.comdrugbank.comtandfonline.comhres.ca, research is ongoing to develop novel formulations and delivery systems to optimize its therapeutic effects for various indications and improve patient compliance.

Nasal Formulations for Headache Management